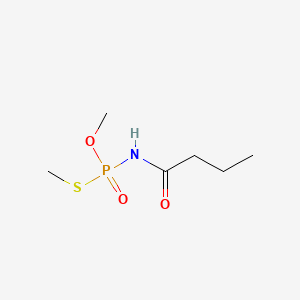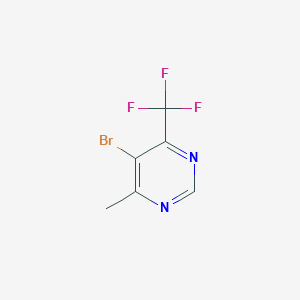
N-(3-(piperidin-4-yl)propyl)cyclopropanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(piperidin-4-yl)propyl)cyclopropanamine is a compound that features a cyclopropane ring attached to a piperidine moiety via a propyl chain. Piperidine derivatives are known for their significant role in the pharmaceutical industry, often serving as key intermediates in the synthesis of various drugs . The unique structure of this compound makes it an interesting subject for research in medicinal chemistry and other scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(piperidin-4-yl)propyl)cyclopropanamine typically involves the reaction of cyclopropanamine with a piperidine derivative. One common method is the reductive amination of cyclopropanone with 3-(piperidin-4-yl)propylamine under hydrogenation conditions . This reaction is often catalyzed by palladium on carbon (Pd/C) in the presence of hydrogen gas.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound . Additionally, the purification process may involve crystallization or chromatography techniques to ensure the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-(piperidin-4-yl)propyl)cyclopropanamine can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogens or other substituents can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Halogenating agents like N-bromosuccinimide (NBS)
Major Products
The major products formed from these reactions include various substituted piperidines, ketones, carboxylic acids, and amines .
Applications De Recherche Scientifique
N-(3-(piperidin-4-yl)propyl)cyclopropanamine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of N-(3-(piperidin-4-yl)propyl)cyclopropanamine involves its interaction with specific molecular targets and pathways. The piperidine moiety can interact with various receptors and enzymes, modulating their activity . This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes such as neurotransmission and metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(piperidin-4-yl)benzamide: Known for its anticancer properties.
N-(piperidin-4-yl)propylamine: Used in the synthesis of various pharmaceuticals.
Cyclopropylamine: A key intermediate in organic synthesis.
Uniqueness
N-(3-(piperidin-4-yl)propyl)cyclopropanamine is unique due to its combination of a cyclopropane ring and a piperidine moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C11H22N2 |
|---|---|
Poids moléculaire |
182.31 g/mol |
Nom IUPAC |
N-(3-piperidin-4-ylpropyl)cyclopropanamine |
InChI |
InChI=1S/C11H22N2/c1(7-13-11-3-4-11)2-10-5-8-12-9-6-10/h10-13H,1-9H2 |
Clé InChI |
ROOYDOUODGJLHN-UHFFFAOYSA-N |
SMILES canonique |
C1CC1NCCCC2CCNCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![benzyl N-[(2-hydroxynaphthalen-1-yl)-phenylmethyl]carbamate](/img/structure/B13977942.png)
